molecular formula C20H19FN2OS2 B2987354 N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954074-33-0

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2987354
CAS RN: 954074-33-0
M. Wt: 386.5
InChI Key: CLPUUCKIPWMOON-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

This compound has been studied for its vibrational spectra and electronic properties, indicating its potential as a photo-sensitizer in dye-sensitized solar cells (DSSCs). It shows good light harvesting efficiency and free energy of electron injection, making it suitable for photovoltaic applications. Additionally, its nonlinear optical (NLO) activity suggests potential in photonics. Molecular docking with Cyclooxygenase 1 (COX1) indicated good binding affinity, hinting at therapeutic applications (Mary et al., 2020).

Synthesis of Novel Derivatives

Research includes the synthesis of various derivatives to explore anti-inflammatory activities. For instance, derivatives synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides showed significant anti-inflammatory activity, demonstrating the chemical versatility and potential pharmacological applications of this compound (Sunder & Maleraju, 2013).

Anticonvulsant Activities

An expanded set of C(alpha)-heteroaromatic analogues of this compound has been prepared and evaluated for anticonvulsant activities. Certain derivatives provided excellent protection against induced seizures in mice, with properties rivaling phenytoin, a well-known anticonvulsant drug. This highlights the compound's potential in developing new anticonvulsant therapies (Kohn et al., 1993).

Anticancer Activities

Research on fluoro-substituted benzo[b]pyran derivatives related to this compound indicates potential anti-lung cancer activity. These derivatives have been tested against human cancer cell lines, showing anticancer activity at low concentrations compared to traditional drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-14-2-4-16(5-3-14)12-25-20-23-18(13-26-20)10-19(24)22-11-15-6-8-17(21)9-7-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUUCKIPWMOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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